Digoxigenin-beta-D-glucosid [German]
Description
Digoxigenin-beta-D-glucosid is a glycosylated derivative of digoxigenin, a genin (aglycone) component of the cardiac glycoside digoxin. This compound is structurally characterized by a steroid nucleus with a lactone ring and a beta-D-glucose moiety attached via a glycosidic bond. It is primarily utilized in biochemical research as a hapten for antibody generation in immunoassays, particularly for detecting digoxin and related compounds . Its specificity and stability make it valuable in diagnostic applications, such as monitoring digoxin levels in patients undergoing cardiac therapy.
Properties
CAS No. |
25817-75-8 |
|---|---|
Molecular Formula |
C29H44O10 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
3-[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-27-7-5-16(38-26-25(35)24(34)23(33)20(12-30)39-26)10-15(27)3-4-18-19(27)11-21(31)28(2)17(6-8-29(18,28)36)14-9-22(32)37-13-14/h9,15-21,23-26,30-31,33-36H,3-8,10-13H2,1-2H3/t15-,16+,17-,18?,19?,20?,21-,23-,24?,25?,26-,27+,28+,29+/m1/s1 |
InChI Key |
CUAXLUAVLKYFFN-DIODYCJYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Digoxigenin-beta-D-glucosid can be synthesized through the hydrolysis of digoxin, which is a glycoside found in Digitalis species . The hydrolysis process involves breaking down digoxin to release digoxigenin and glucose. This reaction typically requires acidic or enzymatic conditions to proceed efficiently .
Industrial Production Methods
Industrial production of digoxigenin-beta-D-glucosid involves the extraction of digoxin from Digitalis plants, followed by its hydrolysis to obtain digoxigenin. The digoxigenin is then conjugated with glucose to form digoxigenin-beta-D-glucosid . This process ensures a high yield of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Digoxigenin-beta-D-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the steroid structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the steroid structure .
Scientific Research Applications
Digoxigenin-beta-D-glucosid has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of steroids.
Biology: Employed as a hapten in molecular biology for labeling and detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of non-radioactive probes for hybridization assays.
Mechanism of Action
The mechanism of action of digoxigenin-beta-D-glucosid involves its interaction with specific antibodies. As a hapten, it binds to anti-digoxigenin antibodies with high affinity, allowing for the detection and quantification of labeled biomolecules . This interaction is crucial for its use in various immunoassays and hybridization techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Digoxigenin-beta-D-glucosid belongs to the class of cardiac glycosides and their derivatives. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Interaction Profiles
- Digoxin: A well-studied cardiac glycoside with a narrow therapeutic window. This contrasts with compounds like warfarin, where protein-binding interactions are critical.
- Digitoxin : Unlike digoxin, digitoxin undergoes hepatic metabolism, reducing reliance on renal excretion. This distinction is crucial in patients with renal impairment.
Analytical and Diagnostic Relevance
- Immunoassays: Digoxigenin-beta-D-glucosid is used in enzyme-linked immunosorbent assays (ELISAs) to detect digoxin. Its specificity is superior to cross-reactive metabolites like dihydrodigoxin, which can interfere with assays for digoxin .
- Mass Spectrometry: discusses hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-ESI-MS/MS) for quantifying glycosylated compounds like fructosylated hemoglobin.
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